Desmethylcitalopram
Overview
Description
Synthesis Analysis
The synthesis of desmethylcitalopram involves an improved and efficient method that starts with the N-demethylation of citalopram using 1-chloroethyl chloroformate, resulting in desmethylcitalopram with a high yield. This process represents a key step in the preparation of desmethylcitalopram and its analogs for further pharmacological evaluation (Jin et al., 2007).
Molecular Structure Analysis
The molecular structure of desmethylcitalopram has been elucidated through various analytical techniques, including mass spectrometry and NMR spectroscopy. These studies have provided detailed insights into its chemical structure, aiding in the understanding of its pharmacological properties and the development of analytical methods for its detection (Raman et al., 2010).
Chemical Reactions and Properties
Desmethylcitalopram undergoes further metabolism in the body, involving cytochromes such as CYP2C19, CYP2D6, and CYP3A4, to form additional metabolites. These enzymatic pathways play a crucial role in its pharmacokinetics and the overall metabolic profile of citalopram (Moltke et al., 2001).
Scientific Research Applications
Forensic Toxicology
Desmethylcitalopram, a metabolite of the antidepressant drug citalopram, has applications in forensic toxicology. A study developed a method for isolating and identifying citalopram and desmethylcitalopram from hair and nails, useful in determining the use of citalopram in individuals. This approach employed liquid chromatography coupled with electrospray-ionization mass spectrophotometry (LC-ESI-MS), showcasing its potential in forensic investigations (Pufal et al., 2010).
Pharmacokinetics and Drug Monitoring
Desmethylcitalopram's role in therapeutic drug monitoring and understanding pharmacokinetics is significant. A study highlighted the pharmacokinetic variability of desmethylcitalopram in serum, contributing to personalized medication approaches. This research is crucial in optimizing treatment efficacy and safety, particularly in outpatient settings (Reis et al., 2007).
Pharmacogenomics
The study of desmethylcitalopram in the context of pharmacogenomics is vital. Research exploring the association between genetic polymorphisms in the CYP1A2 gene and the metabolism of escitalopram to desmethylcitalopram provides insights into personalized medicine. This area of research aids in understanding individual variations in drug metabolism and potential adverse reactions, crucial for tailoring antidepressant therapies (Kuo et al., 2013).
Interaction with Neurotransmitter Systems
Investigations into the interaction of desmethylcitalopram with various neurotransmitter systems, such as serotonin and norepinephrine, have been conducted. These studies contribute to a deeper understanding of the antidepressant mechanisms and the potential side effects of desmethylcitalopram and related compounds (Zomkowski et al., 2010).
Influence on Clinical Treatment and Outcomes
Desmethylcitalopram’s influence on clinical treatment and outcomes, particularly in populations like adolescents and patients with specific genetic backgrounds, has been a subject of research. Studies have looked into how variations in desmethylcitalopram levels can impact treatment efficacy and tolerability in different patient groups, aiding in the optimization of antidepressant therapy for diverse populations (Strawn et al., 2020).
Future Directions
One study suggested that high plasma concentration of Desmethylcitalopram (>73.25 ng/mL) showed a more significant reduction in HDRS scores than the expected concentration (42.75–73.25 ng/mL) and the low concentration (<42.75 ng/mL) groups . This indicates a potential direction for future research into the therapeutic applications of Desmethylcitalopram.
properties
IUPAC Name |
1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJADDMMFYXMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881082 | |
Record name | desmethylcitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90881082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylcitalopram | |
CAS RN |
62498-67-3 | |
Record name | Desmethylcitalopram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62498-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monodesmethylcitalopram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | desmethylcitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90881082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]isobenzofuran-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMETHYLCITALOPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBX9104IR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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